Pyrrole-2-carbonitrile

Catalog No.
S705607
CAS No.
4513-94-4
M.F
C5H4N2
M. Wt
92.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrole-2-carbonitrile

CAS Number

4513-94-4

Product Name

Pyrrole-2-carbonitrile

IUPAC Name

1H-pyrrole-2-carbonitrile

Molecular Formula

C5H4N2

Molecular Weight

92.1 g/mol

InChI

InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1-3,7H

InChI Key

BQMPGKPTOHKYHS-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C#N

Synonyms

1H-Pyrrole-2-carbonitrile; 2-Cyanopyrrole; NSC 10605

Canonical SMILES

C1=CNC(=C1)C#N

The exact mass of the compound Pyrrole-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106054. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrrole-2-carbonitrile (CAS 4513-94-4) is a highly reactive heterocyclic building block characterized by a pyrrole ring with a nitrile group at the C2 position. As a bifunctional precursor, it features an acidic N-H proton and an electrophilic cyano group, making it uniquely suited for N-amination and subsequent cyclization reactions [1]. In industrial procurement, it is primarily sourced as the critical regulatory starting material for synthesizing the pyrrolo[2,1-f][1,2,4]triazine core, a structural motif central to blockbuster antiviral active pharmaceutical ingredients (APIs) such as Remdesivir [2]. Its baseline value lies in bypassing hazardous, multi-step in-house cyanation protocols, offering a stable, process-ready intermediate for high-yielding continuous flow manufacturing [1].

Generic substitution with unsubstituted pyrrole or pyrrole-2-carboxaldehyde fails in advanced pharmaceutical manufacturing due to the severe process hazards and impurity profiles associated with in-house cyanation. Attempting to synthesize the C2-nitrile from pyrrole requires Vilsmeier-Haack formylation using phosphoryl chloride (POCl3), which frequently causes hazardous polymerization and reactor clogging, while generating up to 4 area% of the 3-cyanopyrrole regioisomer [1]. This 3-cyano byproduct cannot undergo the requisite [3+2] cyclization with formamidine acetate to form the fused[2,1-f] triazine system. Furthermore, substituting with pyrrole-2-carboxylic acid esters necessitates cryogenic (-40 °C) organoaluminum-mediated amidation to reach the nitrile, suffering from low yields of approximately 53% [2]. Consequently, direct procurement of regiopure Pyrrole-2-carbonitrile is mandatory to ensure downstream API purity and process safety.

Superior N-Amination Yield in Continuous Flow Manufacturing

The conversion of Pyrrole-2-carbonitrile to 1-amino-1H-pyrrole-2-carbonitrile is a critical bottleneck in antiviral API synthesis. When subjected to continuous flow synthesis technology using safer bases (e.g., t-BuOK), Pyrrole-2-carbonitrile achieves a 97% isolated yield with a residence time of less than one minute[1]. In contrast, the traditional batch process using sodium hydride requires 5 hours of reaction time and poses significant scale-up safety hazards [1].

Evidence DimensionN-Amination Yield and Reaction Time
Target Compound Data97% isolated yield in continuous flow (<1 min residence time)
Comparator Or BaselineBatch mode baseline (5 hours reaction time, high NaH hazard)
Quantified Difference>97% yield achieved in <1 min vs 5 hours, eliminating NaH hazards.
ConditionsContinuous flow reactor vs. batch reactor for N-amination using chloramine.

Procuring this specific compound enables manufacturers to adopt highly efficient, safe, and scalable continuous flow processes for API production.

Avoidance of Regioisomeric Impurities and Reactor Clogging

Procuring pure Pyrrole-2-carbonitrile eliminates the process liabilities of synthesizing it from unsubstituted pyrrole. In-house formylation and cyanation of pyrrole using POCl3 and hydroxylamine consistently generates approximately 4 area% of 3-cyanopyrrole as a byproduct [1]. Furthermore, trace unreacted POCl3 vigorously reacts with pyrrole to form polymers that clog tubular reactors [1]. By starting directly with high-purity Pyrrole-2-carbonitrile, chemists bypass the need for difficult chromatographic separation of the 3-cyano isomer and eliminate POCl3-induced polymerization risks.

Evidence DimensionImpurity profile and process operability
Target Compound DataCommercially procured regiopure Pyrrole-2-carbonitrile (>99% purity, no POCl3 residue)
Comparator Or BaselineIn-house synthesis from pyrrole (~4 area% 3-cyanopyrrole impurity, high polymerization risk)
Quantified DifferenceComplete elimination of the 4% 3-cyanopyrrole regioisomer and POCl3-driven reactor clogging.
ConditionsUpstream synthesis via Vilsmeier reagent vs. direct procurement of the purified nitrile.

Eliminating the 3-cyano regioisomer is critical because only the 2-cyano isomer can cyclize to form the target pyrrolo[2,1-f][1,2,4]triazine pharmaceutical core.

Yield Advantage Over Carboxylic Acid Ester Precursors

When selecting a C2-functionalized pyrrole for heterocycle construction, Pyrrole-2-carbonitrile provides a massive efficiency advantage over its ester counterpart, pyrrole-2-carboxylic acid methyl ester. Converting the ester to the required carbonitrile requires a modified Weinreb method using hazardous dimethylaluminum amide at -40 °C, which only delivers the nitrile in a 53% isolated yield [1]. Procuring Pyrrole-2-carbonitrile directly circumvents this low-yielding, cryogenic organometallic step, immediately providing the active cyano group for downstream addition or cyclization [1].

Evidence DimensionSynthetic yield to active nitrile
Target Compound Data100% availability of the nitrile (procured directly)
Comparator Or BaselinePyrrole-2-carboxylic acid methyl ester (53% yield of nitrile)
Quantified Difference47% loss of material and requirement for -40 °C organoaluminum processing when starting from the ester.
ConditionsDirect conversion of substituted pyrrole-2-carboxylic acid methyl esters to nitriles using (CH3)2AlNH2 in chlorobenzene.

Buyers can avoid costly, hazardous, and low-yielding cryogenic organometallic transformations by procuring the carbonitrile directly instead of the ester.

Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Antiviral Cores

Directly following from its high-yielding N-amination profile, Pyrrole-2-carbonitrile is the premier regulatory starting material for synthesizing the nucleobase analogue of Remdesivir [1]. Its C2-nitrile group perfectly positions it for cyclization with formamidine acetate after N-amination, a sequence that cannot be achieved with the 3-cyanopyrrole isomer.

Continuous Flow Pharmaceutical Manufacturing

Driven by its proven compatibility with flow chemistry (97% yield in <1 min), this compound is ideal for industrial continuous processing workflows [1]. It allows manufacturers to replace hazardous batch NaH amination with safer t-BuOK/chloramine flow protocols, maximizing throughput and safety.

Development of FGFR Kinase Inhibitors

Pyrrole-2-carbonitrile is a critical starting material for synthesizing disubstituted benzothienyl-pyrrolotriazines[2]. The C2-cyano group allows for specific metalation and functionalization at the C4 position, enabling the construction of highly selective FGFR-1 and FGFR-3 kinase inhibitors used in oncology research.

XLogP3

1.1

LogP

1.13 (LogP)

UNII

6D25BMC1PP

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.7%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4513-94-4

Wikipedia

Pyrrole-2-carbonitrile

Dates

Last modified: 08-15-2023

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